N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide
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Overview
Description
N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide is a chemical compound with the molecular formula C7H6Cl3NO3 and a molecular weight of 258.488 g/mol This compound is known for its unique structural features, which include a furan ring and a trichloromethyl group attached to a hydroxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide typically involves the reaction of the corresponding aldehyde, chloral, and ammonium acetate . The reaction conditions often include preparative silylation and acylation of the hydroxy groups to obtain the desired product. The synthetic route can be summarized as follows:
Starting Materials: Aldehyde, chloral, and ammonium acetate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a less oxidized state.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups replacing the trichloromethyl group.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has investigated its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The trichloromethyl group and the furan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide include:
N-(2,2,2-trichloro-1-hydroxyethyl)aldimines: These compounds share the trichloromethyl group and hydroxyethyl moiety but differ in the presence of an aldimine group.
N-(2,2,2-trichloro-1-thioureidoethyl)carboxamides: These compounds contain a thiourea group instead of the furan ring.
Uniqueness
This compound is unique due to its combination of a furan ring and a trichloromethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6945-02-4 |
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Molecular Formula |
C7H6Cl3NO3 |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-hydroxyethyl)furan-2-carboxamide |
InChI |
InChI=1S/C7H6Cl3NO3/c8-7(9,10)6(13)11-5(12)4-2-1-3-14-4/h1-3,6,13H,(H,11,12) |
InChI Key |
GRGOQUBKQQMSQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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